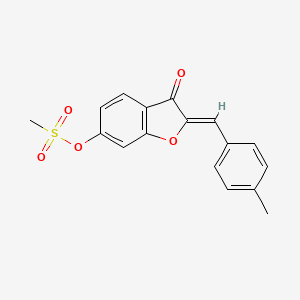
(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
説明
(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-methylbenzylidene group at the C2 position and a methanesulfonate moiety at the C6 position. This compound’s Z-configuration is critical for bioactivity, as stereochemistry strongly influences interactions with biological targets such as tubulin .
特性
IUPAC Name |
[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDNYGMPOUJJU-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a member of the benzofuran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant properties, and possible mechanisms of action based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core with a methanesulfonate group and a 4-methylbenzylidene moiety, contributing to its biological properties.
Cytotoxicity
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of benzofuran demonstrate promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. These studies typically employ the MTT assay to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4h | MCF-7 | 6.40 ± 0.26 |
| Compound 4h | A-549 | 22.09 |
| Doxorubicin | MCF-7 | 9.18 ± 1.12 |
| Doxorubicin | A-549 | 15.06 ± 1.08 |
These results suggest that the synthesized derivatives possess stronger cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
Antioxidant Activity
Antioxidant assays have been conducted using methods such as DPPH radical scavenging and total antioxidant capacity (TAC) assessments. Compounds related to This compound have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells. The ability to scavenge free radicals contributes to their therapeutic potential in preventing cellular damage and inflammation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division and survival.
- Induction of Apoptosis : Evidence suggests that benzofuran derivatives can trigger programmed cell death in cancer cells through various pathways.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds can reduce oxidative stress, thereby protecting normal cells while selectively targeting cancerous cells .
Case Studies
Several studies have explored the synthesis and biological evaluation of benzofuran derivatives:
- One study synthesized a series of benzofuran compounds and tested their cytotoxicity against A-549 and MCF-7 cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity .
- Another investigation focused on molecular docking studies to predict binding affinities with specific protein targets involved in cancer progression, providing insights into how structural modifications could optimize therapeutic efficacy .
類似化合物との比較
Comparison with Similar Compounds
Aurone derivatives share a common benzofuran-3(2H)-one core but differ in substituents, which dictate their pharmacological profiles. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
- Methanesulfonate at C6 improves aqueous solubility and may reduce toxicity compared to acetonitrile (5a) or dichlorobenzyloxy (5b) groups .
- Biological Potency: Aurones with heterocyclic substituents (e.g., 5a, 5b) exhibit nanomolar IC₅₀ values in cancer models, attributed to strong interactions with tubulin’s colchicine-binding site . The target compound’s methyl group may confer similar potency, though experimental validation is needed. Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents () increase polarity but may reduce cell permeability compared to the methyl group in the target compound .
Pharmacokinetic and Toxicological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


